molecular formula C14H13NO B8631286 1-Phenyl-2-(pyridin-2-yl)propan-1-one

1-Phenyl-2-(pyridin-2-yl)propan-1-one

Cat. No. B8631286
M. Wt: 211.26 g/mol
InChI Key: HJSKELLJCUDHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-2-(pyridin-2-yl)propan-1-one is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Phenyl-2-(pyridin-2-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-2-(pyridin-2-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

1-phenyl-2-pyridin-2-ylpropan-1-one

InChI

InChI=1S/C14H13NO/c1-11(13-9-5-6-10-15-13)14(16)12-7-3-2-4-8-12/h2-11H,1H3

InChI Key

HJSKELLJCUDHDF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of DMSO (5.5 mL, 77.5 mmol) in dichloromethane (10 mL) is added drop wise to a solution of oxalyl chloride (3.3 mL, 39.0 mmol) in dichloromethane (100 mL) with the internal temperature under −60° C. The reaction mixture is stirred for 15 minutes and then a solution of 1-phenyl-2-(pyridin-2-yl)propan-1-ol (2) (7.0 g, 32.8 mmol) in dichloromethane (10 mL) is added slowly to keep the internal temperature under −60° C. After 30 minutes, triethylamine (22.3 mL, 0.16 mol) is added slowly at −78° C. After 15 minutes, the reaction is allowed to warm up to 0° C. for 30 minutes and then quenched with water. The mixture is separated and the aqueous phase is extracted with dichloromethane (2×50 mL). The extracts are combined, washed with brine, dried, concentrated and purified by column chromatography (hexane/ethyl acetate 10:1 to 4:1) to give 3 (6.4 g, 91%) as a yellow oil. 1H NMR (300 MHz, CDCl3): δ 1.51-1.54 (m, 3H), 4.84-4.92 (m, 1H), 7.03-708 (m, 1H), 7.18-7.20 (m, 2H), 7.30-7.35 (m, 1H), 7.40-7.43 (m, 1H), 7.52-7.57 (m, 1H), 7.95-7.98 (m, 2H), 8.47-8.48 (m, 1H).
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5.5 mL
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reactant
Reaction Step One
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3.3 mL
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reactant
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10 mL
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100 mL
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solvent
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7 g
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10 mL
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solvent
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22.3 mL
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reactant
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Yield
91%

Synthesis routes and methods II

Procedure details

(R)-2-methyl-1-phenyl-2-(pyridin-2-yl)propan-1-amine is prepared starting from racemic 2-methyl-1-phenyl-2-(pyridin-2-yl)propan-1-amine using chiral SFC chromatography. This oil is dissolved in isopropyl acetate and a solution of 5-6 N HCl in isopropyl alcohol is added. The mixture is concentrated, and triturated in ether to yield 3 as a white solid. M.p.=188° C. 1HNMR (300 MHz, CD3OD): δ 1.59 (s, 3H), 1.76 (s, 3H), 5.09 (s, 1H), 7.25-7.28 (m, 2H), 7.38-7.40 (m, 3H), 8.00 (t, J=6.6 Hz, 1H), 8.11 (d, J=6.9 Hz, 1H), 8.56 (t, J=7.8 Hz, 1H), 8.77 (d, J=5.7 Hz, 1H). MS: m/z 227.
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